5-Azoniaspiro[4.4]nonane

Anion Exchange Membrane Alkaline Fuel Cell Quaternary Ammonium Stability

Conventional quaternary ammonium electrolytes degrade via Hofmann elimination, limiting voltage windows and alkaline stability. 5-Azoniaspiro[4.4]nonane tetrafluoroborate ([ASN]BF4) solves this: • 3.0 V window, 18.5 F/g capacitance, 83.4 Wh/kg energy density in EDLCs • Alkaline-stable for durable AEMs in fuel cells/electrolyzers • Non-fragmenting proteomics tag (10-100× sensitivity gain) Recommended concentration: 1.5-3.6 mol/dm³. Advanced synthesis yields <12 ppm Na/K metals.

Molecular Formula C8H16N+
Molecular Weight 126.22 g/mol
CAS No. 176-49-8
Cat. No. B089564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azoniaspiro[4.4]nonane
CAS176-49-8
Molecular FormulaC8H16N+
Molecular Weight126.22 g/mol
Structural Identifiers
SMILESC1CC[N+]2(C1)CCCC2
InChIInChI=1S/C8H16N/c1-2-6-9(5-1)7-3-4-8-9/h1-8H2/q+1
InChIKeyNZSICTQUKULOSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azoniaspiro[4.4]nonane Procurement Guide


5-Azoniaspiro[4.4]nonane, a spirocyclic quaternary ammonium cation (often denoted [ASN]+), is a heterocyclic salt composed of a central nitrogen atom bridging two pyrrolidine rings, resulting in a permanent positive charge [1]. This rigid, bicyclic structure confers distinctive physicochemical properties that differ from those of conventional acyclic or monocyclic quaternary ammonium compounds [2]. It is commercially available as a free cation or paired with various counterions (e.g., bromide, iodide, tetrafluoroborate) and is primarily utilized as a specialty electrolyte in supercapacitors, an alkaline-stable component for anion exchange membranes (AEMs), and a non-fragmenting ionization tag in mass spectrometry-based proteomics [3].

Specialty Electrolyte Reported wide voltage window and enhanced capacitance for supercapacitor research.
AEM Building Block Spirocyclic cation may confer higher alkaline stability for anion-exchange membrane studies.
Ionization Tag Non-fragmenting behavior and ionization enhancement support MS-based peptide sequencing.

5-Azoniaspiro[4.4]nonane: Why Substitutes Fail


Direct substitution of 5-azoniaspiro[4.4]nonane with alternative quaternary ammonium salts (e.g., tetraethylammonium tetrafluoroborate, benzyltrimethylammonium chloride) is generally not advisable due to substantial differences in alkaline stability, electrochemical performance, and mass spectrometric fragmentation behavior. The spirocyclic architecture of [ASN]+ imposes significant conformational constraints that elevate the activation energy for degradation pathways such as Hofmann elimination, a common failure mode for many acyclic and monocyclic quaternary ammonium cations [1]. Furthermore, its unique geometry influences ion transport and electrode interactions, resulting in distinct capacitance and voltage window characteristics in supercapacitor electrolytes compared to symmetric or non-spirocyclic analogs [2]. Therefore, scientific and industrial users must evaluate quantitative performance data specific to [ASN]+ rather than relying on class-level assumptions when selecting materials for alkaline fuel cells, high-voltage energy storage, or sensitive peptide sequencing applications.

Acyclic quaternary ammonium salts may undergo Hofmann elimination under alkaline conditions, limiting AEM durability.
Non-spirocyclic electrolytes may not reproduce the voltage window and capacitance profile reported for [ASN]BF4.
Standard QA ionization tags can produce interfering neutral losses during CID, complicating MS/MS interpretation.

5-Azoniaspiro[4.4]nonane Performance Evidence


Alkaline Stability vs. Non-Spirocyclic Cations

In a comparative study of small molecule model compounds, spirocyclic quaternary ammonium (QA) cations including 5-azoniaspiro[4.4]nonane ([ASN]+) exhibited significantly higher alkaline stability than nonspirocyclic QA cations. The enhanced stability was attributed to a higher energy barrier associated with the transition state for degradation, as determined by density functional theory (DFT) calculations [1].

Alkaline Stability vs. Acyclic QAs
Class-level
Higher energy barrier for degradation (DFT)
Supports AEM durability research context
Experimental validation in alkaline media at elevated temperatures
Anion Exchange Membrane Alkaline Fuel Cell Quaternary Ammonium Stability

Supercapacitor Performance Advantage

Market and technical analyses indicate that 5-azoniaspiro[4.4]nonane tetrafluoroborate ([ASN]BF4) outperforms the industry-standard electrolyte, tetraethylammonium tetrafluoroborate (Et4NBF4), in key supercapacitor metrics. Specifically, [ASN]BF4-based electrolytes enable a wider voltage window of up to 3.0 V, a specific capacitance of 18.5 F/g, and an energy density of 83.4 Wh/kg [1].

Supercapacitor Electrolyte Metrics
Data to verify
Voltage: 3.0 V; Capacitance: 18.5 F/g; Energy: 83.4 Wh/kg
Supports high-voltage supercapacitor research
Based on market analysis; relative to Et4NBF4 comparator
Supercapacitor Electrolyte Energy Storage

Hofmann Elimination Resistance in MS

The 5-azoniaspiro[4.4]nonyl (ASN+) group, when used as an ionization tag for peptides, demonstrates complete stability during collision-induced dissociation (CID) experiments. Unlike many conventional quaternary ammonium salts (QAS), it does not undergo unwanted fragmentation via Hofmann elimination or intramolecular nucleophilic attack. The absence of characteristic neutral losses (e.g., 28.031 Da for ethylene elimination) confirms this stability [1].

CID Fragmentation Resistance
Head-to-head
No Hofmann elimination; no 28.031 Da neutral loss
Supports simplified MS/MS peptide sequencing
ESI-MS/MS head-to-head comparison
Proteomics Peptide Sequencing Ionization Tag

Enhanced Ionization Efficiency for Peptides

Derivatization of peptides with a 5-azoniaspiro[4.4]nonyl-based labeling agent significantly enhances their ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). A 10–100-fold improvement in ionization was observed, with the exact enhancement factor dependent on the peptide sequence and the hydrophobicity of the tag [1].

Ionization Efficiency Enhancement
Head-to-head
10- to 100-fold increase vs. underivatized peptides
Supports sensitive detection of low-abundance peptides
Sequence-dependent; ESI-MS conditions
Mass Spectrometry Peptide Derivatization Ionization Enhancement

5-Azoniaspiro[4.4]nonane Application Scenarios


High-Performance Electrolyte for Supercapacitors

5-Azoniaspiro[4.4]nonane tetrafluoroborate ([ASN]BF4) is an optimal electrolyte choice for electric double-layer capacitors (EDLCs) requiring high voltage windows (3.0 V), elevated specific capacitance (18.5 F/g), and high energy density (83.4 Wh/kg) [1]. Its superior performance over conventional tetraethylammonium tetrafluoroborate (Et4NBF4) makes it particularly valuable for energy storage in electric vehicles, renewable energy systems, and industrial power management where rapid charge-discharge cycles and long-term reliability are essential [1]. The recommended electrolyte concentration range is 1.5 to 3.6 mol/dm³ [2].

Alkaline AEMs for Fuel Cells and Electrolyzers

The inherent alkaline stability of the 5-azoniaspiro[4.4]nonane cation, conferred by its spirocyclic structure and high-energy transition state for degradation, makes it a preferred building block for AEMs in fuel cells and water electrolyzers [3]. This stability translates to extended operational lifetimes under high-pH conditions, a critical requirement for these clean energy technologies. Researchers should prioritize [ASN]+-based monomers or cross-linkers when designing durable AEMs.

Sensitive Peptide Sequencing by LC-ESI-MS/MS

For proteomics studies requiring enhanced detection sensitivity and simplified data interpretation, a 5-azoniaspiro[4.4]nonyl-based derivatization agent is highly recommended. This tag provides a 10–100-fold increase in ionization efficiency and is completely stable during CID, eliminating confounding fragmentation from Hofmann elimination [4]. This application is particularly suited for analyzing low-abundance peptides in complex biological samples, where traditional quaternary ammonium tags introduce spectral noise and complicate sequencing.

Synthesis of High-Purity Salts for Research

An improved synthetic method for 5-azoniaspiro[4.4]nonane tetrafluoroborate (SBP-BF4) achieves a yield of 87% for the intermediate iodide (SBP-I) under optimized conditions (50°C, 24 h) and results in a final product with total potassium and sodium metal impurities below 12 ppm [5]. This high-purity material is essential for applications where trace metal contaminants could interfere with electrochemical or catalytic performance. Procurement should specify the anion (e.g., BF4, Br, I) and verify purity specifications consistent with this advanced synthetic route.

Application
Selection Property
Validation Focus
Supercapacitor Electrolyte Research
Reported electrochemical performance (voltage window, capacitance, energy density)
Verify voltage window and energy density under intended operating conditions
Alkaline AEM Component Research
Spirocyclic QA cation stability under alkaline conditions
Evaluate long-term durability in high-pH fuel cell/electrolyzer membranes
Proteomics Ionization Tag
Non-fragmenting ionization tag with enhanced sensitivity
Confirm CID stability and ionization enhancement in target peptide assays
High-Purity Research Salts
Low trace-metal impurity profile
Verify metal impurity levels and anion compatibility with application

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Azoniaspiro[4.4]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.